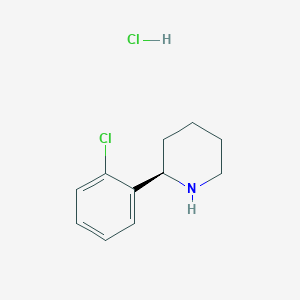
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% (TFMPH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of phenethylamine, a naturally occurring compound found in many organisms, and can be produced in a laboratory setting. TFMPH has been studied extensively in the fields of pharmacology, biochemistry, and physiology due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used in a variety of scientific research applications. It has been used as an agonist in studies of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme monoamine oxidase. It has also been used as a tool in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used to study the effects of drugs on the central nervous system, as well as in studies of neurotransmitter release and reuptake.
Mecanismo De Acción
The exact mechanism of action of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is not known. It is believed to interact with serotonin 5-HT2A receptors, as well as other receptors in the central nervous system. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to increase the release of dopamine and norepinephrine. It has also been shown to cause an increase in heart rate and blood pressure, as well as to reduce anxiety and improve mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of experiments. The main limitation of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is that it is a synthetic compound, so it may not have the same effects as naturally occurring compounds.
Direcciones Futuras
There are a number of potential future directions for alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% research. It could be used in studies of the effects of drugs on the central nervous system, as well as in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on the serotonin 5-HT2A receptor and other receptors in the central nervous system. Finally, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on neurotransmitter release and reuptake.
Métodos De Síntesis
Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenethylamine with trifluoromethylthioacetyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a trifluoromethylthioacetylated phenethylamine, which can then be hydrolyzed to form alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%. Other methods, such as the reaction of phenethylamine with trifluoromethylthiol, have also been reported.
Propiedades
IUPAC Name |
1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NS.ClH/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNHNBCYUWRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

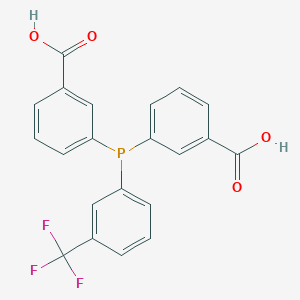
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
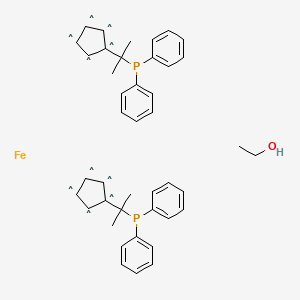
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

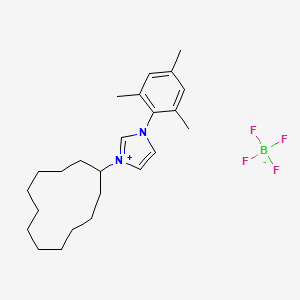



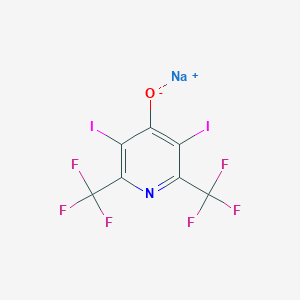
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)

